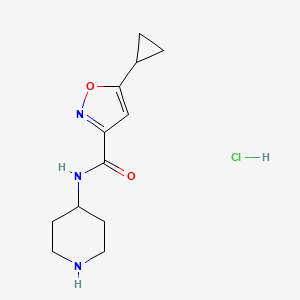

5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride

描述

5-Cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride is a synthetic organic compound featuring an isoxazole core substituted with a cyclopropyl group at the 5-position and a carboxamide group linked to a piperidin-4-yl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its structure combines a rigid isoxazole ring, a cyclopropyl group (imparting metabolic stability), and a piperidine moiety (contributing to target binding via nitrogen lone pairs). This compound is part of the carboxamide class, known for interactions with biological targets such as enzymes and receptors .

属性

IUPAC Name |

5-cyclopropyl-N-piperidin-4-yl-1,2-oxazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.ClH/c16-12(14-9-3-5-13-6-4-9)10-7-11(17-15-10)8-1-2-8;/h7-9,13H,1-6H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGCVPPGUBIZDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 5-cyclopropylisoxazole-3-carboxylic Acid Intermediate

The 5-cyclopropylisoxazole-3-carboxylic acid is a crucial intermediate. Isoxazole rings are commonly prepared via regioselective 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes or through condensation methods involving hydroxylamine and β-diketones or related precursors under mild conditions. Several environmentally friendly and catalyst-free methods have been reported for the synthesis of 3,5-disubstituted isoxazoles, including:

- One-pot reactions of terminal alkynes with n-BuLi, aldehydes, molecular iodine, and hydroxylamine.

- Ultrasound-assisted catalyst-free synthesis under mild conditions with high yields.

- Base-catalyzed condensation of nitroacetic esters with dipolarophiles in aqueous media.

- Use of ionic liquids as recyclable solvents for β-diketone and hydroxylamine condensation to form isoxazoles.

These methods provide access to the 5-cyclopropylisoxazole-3-carboxylic acid with good regioselectivity and yield, suitable for subsequent amide coupling.

Preparation of the Piperidin-4-yl Amine Building Block

The piperidine moiety is introduced as 1-Boc-4-aminopiperidine, which is commercially available or synthesized via standard amine protection strategies. The Boc group protects the piperidine nitrogen during coupling reactions and is removed under acidic conditions after amide bond formation.

Amide Bond Formation: Coupling of Isoxazole Acid and Piperidin-4-amine

The key step in preparing 5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride involves coupling the 5-cyclopropylisoxazole-3-carboxylic acid with the piperidin-4-amine derivative.

- Coupling Reagents and Conditions: The carboxylic acid and amine are coupled using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions in dichloromethane or mixed solvents, often in the presence of a base like pyridine or triethylamine.

- Protecting Group Removal: After coupling, the Boc protecting group on the piperidine nitrogen is removed using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

- Formation of Hydrochloride Salt: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability and solubility.

Representative Synthetic Scheme and Yields

Detailed Research Findings and Analysis

- The synthetic route involving EDC-mediated amide bond formation is well-established and provides reproducible yields with high purity of the target compound.

- The choice of piperidine as the amine component is supported by molecular docking studies indicating favorable binding interactions in target biological sites, justifying the synthetic focus on this scaffold.

- Alternative synthetic methods for the isoxazole ring allow flexibility in precursor preparation, including greener and catalyst-free approaches that reduce environmental impact.

- The final hydrochloride salt form improves the compound’s physicochemical properties, such as solubility and stability, which are critical for pharmaceutical applications.

化学反应分析

Types of Reactions

5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

科学研究应用

Pharmacological Applications

- Neurological Disorders :

-

Anti-Cancer Activity :

- Studies have shown that isoxazole derivatives can exhibit anti-cancer properties. Specifically, compounds with similar structures have been investigated for their efficacy against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific pathways crucial for tumor growth and proliferation .

- Antimicrobial Properties :

Case Study 1: Neurological Modulation

A study conducted on the effects of isoxazole derivatives on neurotransmitter systems revealed that modifications to the piperidine ring can enhance binding affinity to serotonin receptors. This led to improved anxiolytic effects in animal models, suggesting a promising avenue for developing treatments for anxiety disorders.

Case Study 2: Cancer Cell Inhibition

In vitro studies assessed the effects of various isoxazole compounds on MCF-7 breast cancer cells. The results indicated that certain modifications, including those seen in 5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide, resulted in significant reductions in cell viability, highlighting its potential as a chemotherapeutic agent.

作用机制

The mechanism of action of 5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

相似化合物的比较

Structural Analogues

Key Structural Insights :

- Cyclopropyl Group : Common in the target compound and others (e.g., ), this group enhances metabolic stability by resisting oxidative degradation.

- Piperidine Modifications : The target compound’s unmodified piperidine contrasts with analogues bearing sulfonyl (e.g., ) or acryloyl groups (e.g., ), which alter target selectivity.

- Core Heterocycles : Benzisoxazole (in ) and isoxazolo-pyridine (in ) cores exhibit distinct electronic properties compared to the simpler isoxazole in the target compound.

Reactivity Comparison :

Activity Trends :

Physicochemical Properties

Property Insights :

- The target compound’s lower logP (1.8 vs. 3.1 in ) suggests improved aqueous solubility, critical for oral bioavailability.

- Higher melting point indicates strong crystal lattice forces due to the hydrochloride salt .

生物活性

5-Cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride (CAS Number: 1834339-51-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique isoxazole structure, which is known for its diverse biological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈ClN₃O₂, with a molecular weight of 271.75 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ClN₃O₂ |

| Molecular Weight | 271.75 g/mol |

| CAS Number | 1834339-51-3 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Escherichia coli | TBD | |

| Pseudomonas aeruginosa | TBD |

Note: TBD indicates that specific MIC values for this compound are yet to be determined in detailed studies.

Anti-inflammatory Effects

The anti-inflammatory potential of isoxazole derivatives has been explored in various studies. Compounds with similar piperidine and isoxazole moieties have shown promise in reducing inflammation markers in vitro and in vivo.

Case Study Example:

In a study examining the anti-inflammatory effects of various isoxazole compounds, it was found that those containing piperidine rings exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may also possess similar anti-inflammatory capabilities, although specific data for this compound is still needed.

The precise mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in inflammatory pathways or microbial resistance mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。